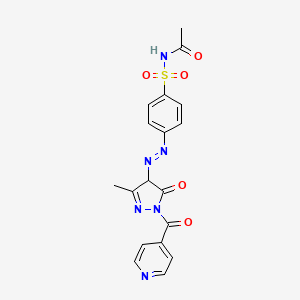![molecular formula C25H32O14 B12302932 1-[1-Hydroxy-3-methyl-6,8-bis[[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy]naphthalen-2-yl]ethanone](/img/structure/B12302932.png)
1-[1-Hydroxy-3-methyl-6,8-bis[[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy]naphthalen-2-yl]ethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[1-Hidroxi-3-metil-6,8-bis[[3,4,5-trihidroxi-6-(hidroximetil)oxan-2-il]oxi]naftalen-2-il]etanona es un compuesto orgánico complejo que pertenece a la clase de los flavonoides. Los flavonoides son conocidos por sus diversas actividades biológicas y se encuentran comúnmente en varias plantas. Este compuesto se caracteriza por su estructura intrincada, que incluye múltiples grupos hidroxilo y un núcleo de naftaleno.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de 1-[1-Hidroxi-3-metil-6,8-bis[[3,4,5-trihidroxi-6-(hidroximetil)oxan-2-il]oxi]naftalen-2-il]etanona generalmente implica múltiples pasos. El proceso comienza con la preparación del núcleo de naftaleno, seguido de la introducción de grupos hidroxilo y la unión de los grupos oxan-2-il. Los reactivos comunes utilizados en estas reacciones incluyen varios agentes oxidantes, grupos protectores y catalizadores para asegurar la selectividad y el rendimiento deseados.
Métodos de producción industrial
La producción industrial de este compuesto puede implicar la síntesis a gran escala utilizando condiciones de reacción optimizadas para maximizar el rendimiento y minimizar los costos. Esto a menudo incluye el uso de reactores de flujo continuo, plataformas de síntesis automatizadas y técnicas avanzadas de purificación para garantizar la pureza y la consistencia del compuesto.
Análisis De Reacciones Químicas
Tipos de reacciones
1-[1-Hidroxi-3-metil-6,8-bis[[3,4,5-trihidroxi-6-(hidroximetil)oxan-2-il]oxi]naftalen-2-il]etanona experimenta varias reacciones químicas, que incluyen:
Oxidación: Los grupos hidroxilo se pueden oxidar para formar cetonas o aldehídos.
Reducción: El compuesto se puede reducir para formar alcoholes u otros derivados reducidos.
Sustitución: Los grupos hidroxilo se pueden sustituir por otros grupos funcionales, como halógenos o grupos alquilo.
Reactivos y condiciones comunes
Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes como el permanganato de potasio, agentes reductores como el borohidruro de sodio y varios catalizadores para facilitar las reacciones de sustitución. Las condiciones de reacción generalmente implican temperaturas controladas, niveles de pH y sistemas de solventes para asegurar el resultado deseado.
Productos principales
Los productos principales formados a partir de estas reacciones dependen de las condiciones y los reactivos específicos utilizados. Por ejemplo, la oxidación puede producir cetonas o aldehídos, mientras que la reducción puede producir alcoholes. Las reacciones de sustitución pueden resultar en una amplia gama de derivados con diferentes grupos funcionales.
Aplicaciones Científicas De Investigación
1-[1-Hidroxi-3-metil-6,8-bis[[3,4,5-trihidroxi-6-(hidroximetil)oxan-2-il]oxi]naftalen-2-il]etanona tiene numerosas aplicaciones de investigación científica, que incluyen:
Química: Se utiliza como bloque de construcción para sintetizar moléculas más complejas y estudiar mecanismos de reacción.
Biología: Se investiga por sus posibles propiedades antioxidantes, antiinflamatorias y antimicrobianas.
Medicina: Se explora por sus posibles efectos terapéuticos en el tratamiento de diversas enfermedades, incluido el cáncer y los trastornos cardiovasculares.
Industria: Se utiliza en el desarrollo de nuevos materiales, como polímeros y recubrimientos, debido a sus propiedades químicas únicas.
Mecanismo De Acción
El mecanismo de acción de 1-[1-Hidroxi-3-metil-6,8-bis[[3,4,5-trihidroxi-6-(hidroximetil)oxan-2-il]oxi]naftalen-2-il]etanona implica su interacción con varios objetivos moleculares y vías. Los grupos hidroxilo del compuesto pueden participar en enlaces de hidrógeno y reacciones redox, influyendo en los procesos celulares y las vías de señalización. Su núcleo de naftaleno puede interactuar con enzimas o receptores específicos, modulando su actividad y conduciendo a diversos efectos biológicos.
Comparación Con Compuestos Similares
Compuestos similares
Quercetina: Un flavonoide bien conocido con propiedades antioxidantes y antiinflamatorias similares.
Kaempferol: Otro flavonoide con una estructura química y actividades biológicas comparables.
Luteolina: Comparte disposiciones similares de grupos hidroxilo y exhibe efectos biológicos similares.
Singularidad
1-[1-Hidroxi-3-metil-6,8-bis[[3,4,5-trihidroxi-6-(hidroximetil)oxan-2-il]oxi]naftalen-2-il]etanona es única debido a su disposición específica de grupos hidroxilo y la presencia de los grupos oxan-2-il. Esta estructura única contribuye a su reactividad química y actividades biológicas distintas, diferenciándola de otros flavonoides.
Propiedades
Fórmula molecular |
C25H32O14 |
|---|---|
Peso molecular |
556.5 g/mol |
Nombre IUPAC |
1-[1-hydroxy-3-methyl-6,8-bis[[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy]naphthalen-2-yl]ethanone |
InChI |
InChI=1S/C25H32O14/c1-8-3-10-4-11(36-24-22(34)20(32)17(29)13(6-26)38-24)5-12(16(10)19(31)15(8)9(2)28)37-25-23(35)21(33)18(30)14(7-27)39-25/h3-5,13-14,17-18,20-27,29-35H,6-7H2,1-2H3 |
Clave InChI |
FGAOJGGJKFNCNJ-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC2=CC(=CC(=C2C(=C1C(=O)C)O)OC3C(C(C(C(O3)CO)O)O)O)OC4C(C(C(C(O4)CO)O)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(R)-3-(2-((1S,4R)-rel-4-((2-Aminoethyl)amino)cyclohexyl)acetamido)-2-hydroxy-3,4-dihydro-2H-benzo[e][1,2]oxaborinine-8-carboxylic acid dihydrochloride](/img/structure/B12302866.png)

![(1S,3S,5S)-rel-2-tert-butoxycarbonyl-5-methyl-2-azabicyclo[3.1.0]hexane-3-carboxylicacid](/img/structure/B12302874.png)

![1,2,5-Naphthalenetrimethanol, 1,4,4a,5,6,7,8,8a-octahydro-5,8a-dimethyl-, [1R-(1alpha,4abeta,5alpha,8aalpha)]-](/img/structure/B12302879.png)
![5-(Difluoromethyl)-2-(ethylimino)-hexahydropyrano[3,2-d][1,3]thiazole-6,7-diol](/img/structure/B12302883.png)


![(2R)-2-{[(3S)-2-[(tert-Butoxy)carbonyl]-1,2,3,4-tetrahydroisoquinolin-3-yl]formamido}-2-phenylacetic acid](/img/structure/B12302896.png)

![6-Hydroxy-4,5,6-trimethyl-2,8-dioxa-13-azatricyclo[8.5.1.013,16]hexadecane-3,7-dione](/img/structure/B12302902.png)

![1-[(4S)-4-Phenyl-2-thioxo-3-thiazolidinyl]ethanone](/img/structure/B12302925.png)

